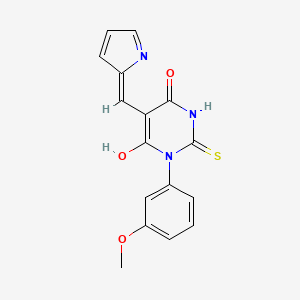
Pyrimidine-4,6-dione, hexahydro-1-(3-methoxyphenyl)-5-(2-pyrrolylmethylene)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ヘキサヒドロ-1-(3-メトキシフェニル)-5-(2-ピロリルメチレン)-2-チオキソ-ピリミジン-4,6-ジオンは、ピリミジン誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
ピリミジン誘導体の合成は、通常、多段階の有機反応を伴います。一般的な方法の1つは、アルデヒド、β-ケトエステル、および尿素またはチオ尿素の縮合を伴うBiginelli反応です。この特定の化合物については、合成には以下が含まれる可能性があります。
縮合反応: 3-メトキシベンズアルデヒド、アセト酢酸エチル、およびチオ尿素を酸性条件下で混合します。
環化: 環化によるピリミジン環の形成。
官能基化: ピロールとの後続の反応によるピロリルメチレン基の導入。
工業的生産方法
このような化合物の工業的生産は、通常、収率と純度を最大化するために反応条件を最適化することを伴います。これには以下が含まれる場合があります。
触媒: 反応を加速させるための触媒の使用。
温度制御: 適切な反応速度論を確保するための特定の温度の維持。
精製: 再結晶またはクロマトグラフィーなどの技術を用いて最終生成物を精製する。
化学反応解析
反応の種類
ピリミジン誘導体は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムなどの酸化剤を使用して、より酸化された形態に変換する。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、官能基を還元する。
置換: 新しい官能基を導入するための求核置換または求電子置換反応。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: エタノール、メタノール、ジクロロメタン。
主要な生成物
これらの反応によって形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はより酸化されたピリミジン誘導体を生成する可能性がありますが、還元はより還元された形態につながる可能性があります。
科学研究への応用
化学
ピリミジン誘導体は、その独自の反応性と、より複雑な分子の構成要素としての可能性のために、有機化学で広く研究されています。
生物学
生物学研究では、これらの化合物は、DNAやタンパク質などの生体高分子との相互作用について調査されることがよくあります。
医学
ピリミジン誘導体は、医薬品化学において、癌、ウイルス感染症、炎症性疾患などのさまざまな疾患に対する潜在的な治療薬として有望視されています。
工業
工業部門では、これらの化合物は、染料、農薬、その他の特殊化学品の合成に使用することができます。
化学反応の分析
Types of Reactions
(5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy and pyrrolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学的研究の応用
(5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of (5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group and is used in similar synthetic applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Although structurally different, it is used in industrial applications and shares some chemical properties.
Uniqueness
(5E)-1-(3-METHOXYPHENYL)-5-[(1H-PYRROL-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
特性
分子式 |
C16H13N3O3S |
|---|---|
分子量 |
327.4 g/mol |
IUPAC名 |
6-hydroxy-1-(3-methoxyphenyl)-5-[(Z)-pyrrol-2-ylidenemethyl]-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H13N3O3S/c1-22-12-6-2-5-11(9-12)19-15(21)13(14(20)18-16(19)23)8-10-4-3-7-17-10/h2-9,21H,1H3,(H,18,20,23)/b10-8- |
InChIキー |
LKRFXWAOGSGYPD-NTMALXAHSA-N |
異性体SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)/C=C\3/C=CC=N3)O |
正規SMILES |
COC1=CC=CC(=C1)N2C(=C(C(=O)NC2=S)C=C3C=CC=N3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















